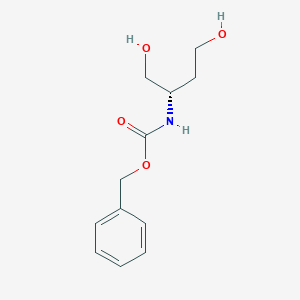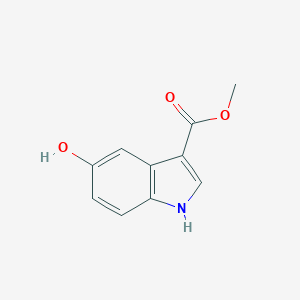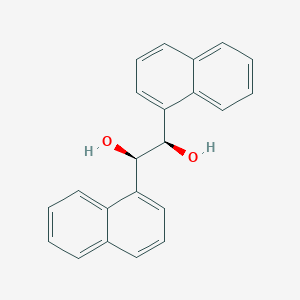
Ethyl bromo(pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bromo(pyridin-2-yl)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid that is soluble in organic solvents like chloroform and ethanol. Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It is used in the synthesis of pyridine derivatives, which have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties. Ethyl bromo(pyridin-2-yl)acetate is also used in the synthesis of heterocyclic compounds, which have various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl bromo(pyridin-2-yl)acetate is not well understood. However, it is believed to act as a nucleophile and undergo various reactions like substitution, addition, and elimination reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well studied. However, it is believed to have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl bromo(pyridin-2-yl)acetate in lab experiments are that it is readily available and easy to handle. However, the limitations of using Ethyl bromo(pyridin-2-yl)acetate are that it is a toxic and flammable compound and should be handled with care.
Direcciones Futuras
There are various future directions for the use of Ethyl bromo(pyridin-2-yl)acetate in scientific research. One direction is the synthesis of new pyridine derivatives with improved biological activities. Another direction is the synthesis of heterocyclic compounds with new structures and properties. Ethyl bromo(pyridin-2-yl)acetate can also be used in the synthesis of new materials like polymers and nanoparticles.
Conclusion:
In conclusion, Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It has various scientific research applications like the synthesis of pyridine derivatives and heterocyclic compounds. The mechanism of action and biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well understood. It has advantages and limitations for lab experiments and has various future directions for scientific research.
Propiedades
Número CAS |
123761-15-9 |
|---|---|
Nombre del producto |
Ethyl bromo(pyridin-2-yl)acetate |
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
Clave InChI |
JNOYCFAVJXWZTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=N1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

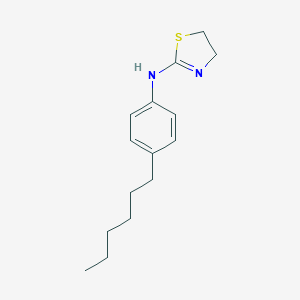

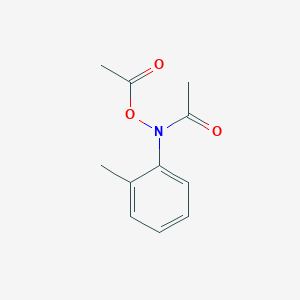
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
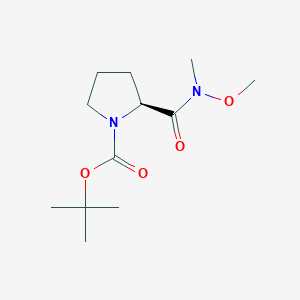
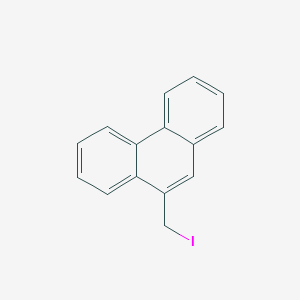
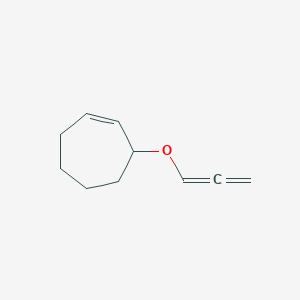
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
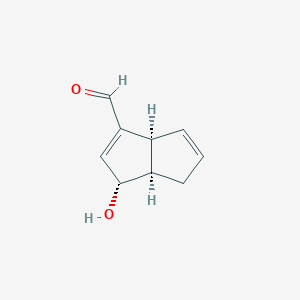
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
